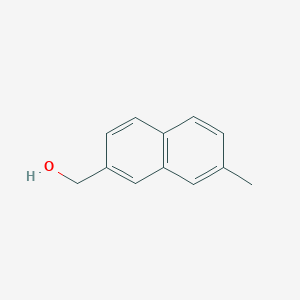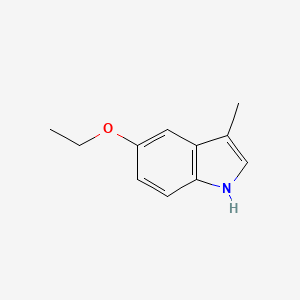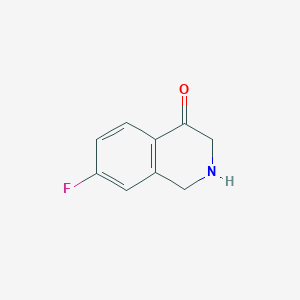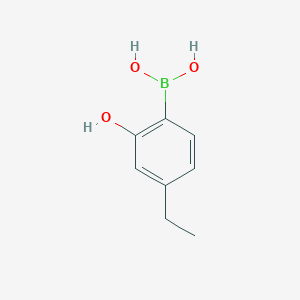
(7-Methylnaphthalen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methylnaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by a methyl group at the 7th position and a methanol group at the 2nd position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylnaphthalen-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 7-methylnaphthalene.
Oxidation: The methyl group at the 2nd position is oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid is then reduced to an alcohol group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where specific catalysts and reaction conditions are optimized to achieve high yields and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: Formation of 7-methylnaphthalene-2-carboxylic acid.
Reduction: Formation of 7-methylnaphthalene-2-methanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(7-Methylnaphthalen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (7-Methylnaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl group at the 7th position may also play a role in modulating the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Naphthalene-2-methanol: Lacks the methyl group at the 7th position.
7-Methylnaphthalene: Lacks the hydroxyl group at the 2nd position.
2-Naphthol: Contains a hydroxyl group at the 2nd position but lacks the methyl group at the 7th position.
Uniqueness: (7-Methylnaphthalen-2-yl)methanol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H12O |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(7-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7,13H,8H2,1H3 |
Clave InChI |
HDSQQGUHMIZCLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B11916175.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)




![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)


![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)



